
Phenyl Thiocinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl Thiocinnamate is an organic compound that belongs to the class of cinnamates, which are esters of cinnamic acid This compound is characterized by the presence of a phenyl group attached to a thiocinnamate moiety
準備方法
Synthetic Routes and Reaction Conditions: Phenyl Thiocinnamate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with phenyl thiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Phenyl Thiocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the cinnamate moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are being researched for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Phenyl Thiocinnamate is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Phenyl Thiocinnamate exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby reducing inflammation . The pathways involved include the modulation of signaling cascades that regulate gene expression and cellular responses.
類似化合物との比較
Phenyl Thiocinnamate can be compared with other cinnamate derivatives and thiocinnamates:
Cinnamates: These compounds share a common cinnamic acid backbone but differ in their esterifying groups. Examples include methyl cinnamate and ethyl cinnamate.
Thiocinnamates: Similar to this compound, these compounds contain a thiol group attached to the cinnamate moiety. Examples include ethyl thiocinnamate and propyl thiocinnamate.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a thiocinnamate moiety, which imparts distinct chemical and biological properties. Its ability to inhibit cell adhesion molecules sets it apart from other cinnamate derivatives .
特性
CAS番号 |
21122-38-3 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC名 |
S-phenyl (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ |
InChIキー |
XSLKASMCZXXRNL-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)SC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
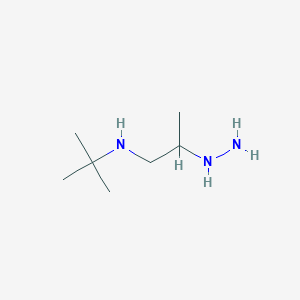


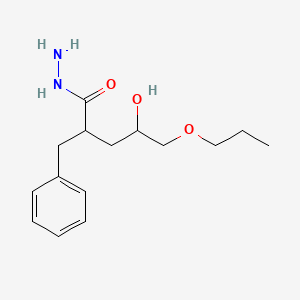
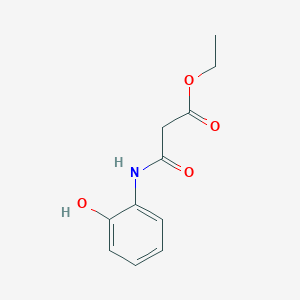

![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
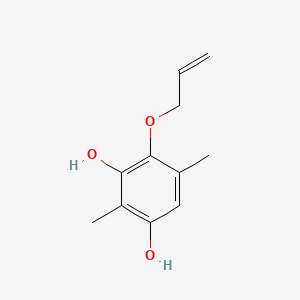
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
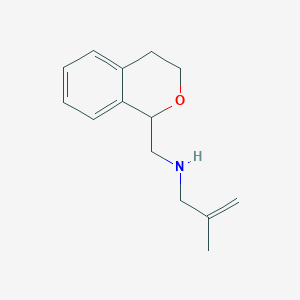

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B14146615.png)
